1-(4-ethylphenyl)-2,5-pyrrolidinedione
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Description
1-(4-ethylphenyl)-2,5-pyrrolidinedione is a derivative of pyrrolidine-2,5-dione, a class of compounds characterized by a pyrrolidine ring with two keto groups at positions 2 and 5. This class of compounds is of interest due to their diverse chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives often involves reactions of 2H-azirines with enamines (Law et al., 1984). An efficient method for synthesizing highly substituted pyrrolidinone derivatives, closely related to this compound, can be achieved via a one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde (Ahankar et al., 2021).
Molecular Structure Analysis
The crystal and molecular structure of derivatives of pyrrolidine-2,5-dione has been a subject of extensive study. For instance, the structure of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, a structurally similar compound, has been determined, revealing insights into the molecular arrangement of such compounds (Law et al., 1984).
Chemical Reactions and Properties
Pyrrolidine-2,4-diones can undergo acylation at C-3 by the acid chlorides of various acids in the presence of Lewis acids, a reaction relevant to the chemical modification of this compound (Jones et al., 1990).
Scientific Research Applications
Fluorescent pH Sensors and Chemosenors
A heteroatom-containing organic fluorophore was designed and synthesized, exhibiting intramolecular charge transfer and aggregation-induced emission, making it a potent fluorescent pH sensor in both solution and solid state. This compound, due to its donor–acceptor interaction, can reversibly switch its emission between blue and dark states upon repeated protonation and deprotonation, which enables it to detect acidic and basic organic vapors effectively (Yang et al., 2013).
Synthesis and Reactivity Studies
The synthesis and characterization of novel heterocyclic compounds, including the study of their reactive properties through a combination of DFT calculations and molecular dynamics simulations, have been explored. This research provides insights into the structural, electronic, and reactive properties of these molecules, contributing to the development of new materials and drugs (Murthy et al., 2017).
Inhibitors of Glycolic Acid Oxidase
Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has identified them as potent inhibitors of glycolic acid oxidase, a key enzyme in metabolic pathways. These inhibitors hold potential for therapeutic applications in treating disorders related to glyoxylate and oxalate metabolism (Rooney et al., 1983).
Novel Syntheses of Functionalized Compounds
Advancements in the synthesis of highly functionalized compounds through innovative methods, such as phosphine-catalyzed annulations, have been demonstrated. These methodologies allow for the creation of complex molecules with potential applications in pharmaceuticals and materials science (Zhu et al., 2003).
Antifibrotic Agents
A series of pyridone and fused pyridone derivatives have been synthesized and evaluated for their antifibrotic activity, showing potential as therapeutic agents without harmful side effects on liver and kidney functions. This research contributes to the development of new treatments for fibrotic diseases (Ismail & Noaman, 2005).
properties
IUPAC Name |
1-(4-ethylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLYSUSELYDIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876794 |
Source
|
Record name | P-ETHYL-N-PHENYLSUCCINIMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72601-54-8 |
Source
|
Record name | 1-(4-Ethylphenyl)-2,5-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72601-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | P-ETHYL-N-PHENYLSUCCINIMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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